(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name, (8S,13S,14S,17S)-13,17-dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-dioxolan]-17-ol , reflects its intricate polycyclic framework and stereochemical complexity. Key components include:
- Spiro junction : The spiro[cyclopenta[a]phenanthrene-3,2'-dioxolan] system denotes a shared carbon atom (C3) between the cyclopenta[a]phenanthrene core and the 1,3-dioxolane ring.
- Stereodescriptors : The 8S,13S,14S,17S configuration specifies the absolute stereochemistry at four chiral centers, critical for molecular interactions and biological activity.
- Substituents : Two methyl groups at C13 and C17, alongside a hydroxyl group at C17, define functionalization sites.
This nomenclature adheres to IUPAC guidelines for bicyclic systems and spiro compounds, emphasizing positional numbering and ring fusion.
Molecular Formula and Weight Analysis
The molecular formula is C₂₃H₃₄O₃ , derived from:
- Cyclopenta[a]phenanthrene core : 17 carbons (C₁₇H₂₀).
- 1,3-Dioxolane ring : 3 carbons (C₃H₆O₂).
- Substituents : Two methyl groups (2 × CH₃) and one hydroxyl group (OH).
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₃₄O₃ |
| Molecular weight | 358.51 g/mol |
| Monoisotopic mass | 358.2508 Da |
Comparative analysis with analogs, such as 3,20-bis(ethylenedioxy)pregna-5,7-diene (C₂₅H₃₆O₄, 400.55 g/mol), highlights reduced oxygen content and simpler substitution patterns in the target compound.
Comparative Structural Analysis with Related Spirocyclopenta[a]phenanthrene Derivatives
The compound belongs to a family of steroidal spiro derivatives, differing in substituents and ring systems:
Notably, the 1,3-dioxolane ring in the target compound enhances rigidity compared to larger dioxane rings in analogs like (8R,9R,10S,13R,14S)-13-methylhexadecahydrospiro[...]dioxane . This rigidity influences conformational stability and solubility.
Tautomerism and Conformational Isomerism Considerations
Tautomerism
While the compound lacks classical keto-enol tautomerism due to its saturated framework, prototropic shifts could theoretically occur at the hydroxyl group under extreme pH conditions. However, the 17-hydroxyl’s steric hindrance from the methyl group likely suppresses such behavior.
Conformational Isomerism
- Spiro junction dynamics : The 1,3-dioxolane ring adopts a twisted conformation to minimize steric clashes with the cyclopenta[a]phenanthrene core.
- Methyl group effects : The C13 and C17 methyl groups enforce a chair-like conformation in adjacent cyclohexane rings, as observed in similar steroidal systems.
Comparative studies with 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[...]dioxolane reveal that substituent size and position critically modulate conformational flexibility.
Properties
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-5-16-15-6-10-21(23-11-12-24-21)13-14(15)3-4-17(16)18(19)7-9-20(19,2)22/h5,17-18,22H,3-4,6-13H2,1-2H3/t17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXKWVNFMJJQTP-FYQPLNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737905 | |
| Record name | (8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54690-62-9 | |
| Record name | (8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, emphasizing substituents, molecular properties, and biological relevance:
Key Structural and Functional Differences:
Substituent Effects: The 17-hydroxyl group in the target compound is critical for hydrogen bonding in biological systems, whereas analogs with isoquinolinyl () or alkyl ether () groups prioritize steric bulk or lipophilicity . Dioxolane vs.
Synthetic Strategies :
- Acid-catalyzed ketalization (target compound) is efficient for spirocycle formation, while cross-coupling () and metal-catalyzed alkylation () enable diversification at peripheral positions .
Biological Relevance: The target compound’s 17-OH and dioxolane groups mimic natural steroid motifs, making it a candidate for hormone-related therapies . In contrast, isoquinolinyl derivatives () show promise in oncology due to their planar aromatic systems .
Physicochemical Properties :
- The TBS-protected derivative () exhibits increased hydrophobicity (logP ~5.2) compared to the parent compound (logP ~3.8), aiding in solubility for specific reaction conditions .
- Chromium coordination () significantly alters redox behavior, enabling applications in asymmetric catalysis .
Research Findings and Implications
Preparation Methods
Ketalization of Steroidal 3-Keto Precursors
The most widely reported method involves ketalization of a 3-keto steroidal backbone with ethylene glycol derivatives. For example, EP0776904A2 details a catalytic process using silylhalogenides (e.g., chlorotrimethylsilane) to promote ketal formation under anhydrous conditions. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by dehydration to form the dioxolane ring.
Key Steps:
-
Dissolution of 3-keto-13,17-dimethylgonadiene in toluene.
-
Addition of ethylene glycol and chlorotrimethylsilane (1.2 equiv) at 0°C.
-
Gradual warming to 80°C for 12 hours.
-
Neutralization with aqueous NaHCO₃ and extraction.
This method yields the spiro dioxolane with >85% purity, though stereochemical control at C8, C13, C14, and C17 requires chiral auxiliaries or enantioselective catalysts.
Cyclocondensation with Nucleophilic Reagents
An alternative approach, adapted from spiro aryl dioxolane syntheses, employs cyclocondensation reactions. As demonstrated by El-Shanawany et al., 2,6-bis(methoxybenzylidene)cyclohexanone undergoes nucleophilic addition with steroidal diols to form the spiro system.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv)
-
Temperature: 110°C, 24 hours
-
Yield: 72–78%
This method introduces flexibility in modifying the dioxolane’s substituents but requires rigorous purification to remove regioisomers.
Stereochemical Control and Optimization
Chiral Catalyst Systems
Achieving the (8S,13S,14S,17S) configuration necessitates asymmetric catalysis. PubChem CID 24728626 highlights the use of oxazaborolidine catalysts (e.g., Corey–Bakshi–Shibata) to induce enantioselectivity during ketalization.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | Dichloromethane |
| Temperature | −20°C |
| Enantiomeric Excess | 92% |
Protecting Group Strategies
Temporary protection of the C17 hydroxyl group is critical to prevent undesired side reactions. Common strategies include:
-
Silyl Protection: tert-Butyldimethylsilyl (TBS) groups, removed via tetrabutylammonium fluoride (TBAF).
-
Acetylation: Acetic anhydride in pyridine, hydrolyzed under basic conditions.
These steps ensure regioselective dioxolane formation while preserving the steroidal backbone’s integrity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent patents describe transitioning from batch to continuous flow processes to enhance yield and reduce costs. Key features include:
-
Reactor Type: Microfluidic tubular reactor
-
Residence Time: 30 minutes
-
Throughput: 50 kg/day
Advantages:
Purification Protocols
Final purification employs a combination of techniques:
-
Chromatography: Reverse-phase HPLC with C18 columns (MeCN/H₂O gradient).
-
Crystallization: Ethanol/water (7:3) at −20°C.
-
Lyophilization: For hygroscopic batches.
Typical purity thresholds exceed 99.5% for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
